molecular formula C7H9N5O B1522558 2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one CAS No. 1251924-66-9

2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No. B1522558
CAS RN: 1251924-66-9
M. Wt: 179.18 g/mol
InChI Key: TTZGWBGIWYZODB-UHFFFAOYSA-N
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Description

“2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is a compound that belongs to the class of organic compounds known as 1,2,4-triazolo[1,5-a]pyrimidines . It has been identified as a potential inhibitor of the SARS-CoV-2 main protease, which is crucial in the life cycle of the COVID-19 virus .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be achieved through various methods. One approach involves the condensation of hydrazides with aminopyrimidine Schiff bases under mild oxidation conditions . Another method involves the annulation of a 1,2,4-triazole fragment to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of “2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” includes a 1,2,4-triazolo[1,5-a]pyrimidine core with an ethyl group at the 5-position and an amino group at the 2-position .


Physical And Chemical Properties Analysis

The molecular weight of “2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one” is 179.18 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. The microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles is one such application. This method is eco-friendly and demonstrates a broad substrate scope, good functional group tolerance, and results in high yields .

Biological Activity

The triazolopyrimidine scaffold exhibits a wide range of biological activities. It has been found to act as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These activities are significant in the treatment of diseases like cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Antimicrobial Applications

In the realm of antimicrobial research, 2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one and its analogs have been explored for their antibacterial , antifungal , antiviral , and antiparasitic properties. This makes them valuable in the development of new therapeutic agents .

Anticancer Research

The compound’s derivatives have been investigated for their potential in anticancer therapy. Their ability to interact with various biological targets makes them promising candidates for the development of novel anticancer drugs .

Material Science

Beyond medicinal applications, these compounds have also found use in material sciences. Their unique properties can be harnessed in the development of new materials with specific functionalities .

Coordination Chemistry

Triazolopyrimidines are versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, highlighting their potential in the field of coordination chemistry .

Antimalarial Activity

As dihydroorotate dehydrogenase inhibitors, derivatives of this compound have shown significant antimalarial activity. This opens up possibilities for their use in the synthesis of treatments for malaria .

HIV Research

The compound has been used as a reactant for investigating the pharmacological activity caused by binding to HIV TAR RNA. This research is crucial for understanding the mechanisms of HIV infection and developing targeted therapies .

properties

IUPAC Name

2-amino-5-ethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O/c1-2-4-3-5(13)12-7(9-4)10-6(8)11-12/h3H,2H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTZGWBGIWYZODB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N2C(=N1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190731
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-amino-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1251924-66-9
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-amino-5-ethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251924-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 2-amino-5-ethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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2-amino-5-ethyl-3H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

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